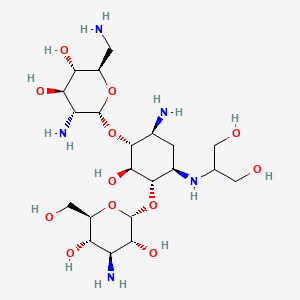
PF-8380
Overview
Description
PF-8380 is a potent and specific inhibitor of autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine . This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer, multiple sclerosis, and arthritis .
Mechanism of Action
Target of Action
PF-8380, also known as 3,5-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate, primarily targets the enzyme Autotaxin (ATX) . ATX is overexpressed in various cancers, including Glioblastoma Multiforme (GBM), and is implicated in tumor progression, invasion, and angiogenesis .
Mode of Action
This compound interacts with its target, Autotaxin, by inhibiting its activity . This inhibition leads to a decrease in the synthesis of Lysophosphatidic Acid (LPA) from Lysophosphatidyl Choline . The inhibition of ATX by this compound can significantly alter the microenvironment of certain cancers, thereby abrogating the resistant and invasive properties of these cancers and improving their response to radiation therapy .
Biochemical Pathways
The inhibition of Autotaxin by this compound affects the ATX-LPA signaling pathway . This pathway is known to upregulate inflammatory cytokines and matrix metalloproteinases, which contribute to the pathogenesis of various conditions, including Osteoarthritis . In addition, the inhibition of ATX by this compound leads to the attenuation of radiation-induced Akt phosphorylation .
Pharmacokinetics
This compound is orally bioavailable and works both in vitro and in vivo through direct inhibition of Autotaxin . In human whole blood, this compound inhibited Autotaxin with an IC50 of 101 nM . When dosed orally at 30 mg/kg, this compound provided more than 95% reduction in both plasma and air pouch LPA within 3 hours, indicating that Autotaxin is a major source of LPA during inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include decreased clonogenic survival, decreased migration, and decreased invasion of cancer cells . Furthermore, this compound treatment significantly alters the expression of genes involved in inflammation, stress response, and epigenetic regulation . Notably, this compound downregulated Hdac5, Prmt5, and Prmt6, which are linked to exacerbated inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in a tumor microenvironment, the inhibition of Autotaxin by this compound can significantly alter the resistant and invasive properties of the tumor, thereby improving its response to radiation therapy
Biochemical Analysis
Biochemical Properties
PF-8380 plays a crucial role in biochemical reactions by inhibiting the enzyme autotaxin (ATX). Autotaxin is responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). This compound inhibits ATX with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood . By inhibiting ATX, this compound reduces the production of LPA, which is involved in various cellular processes such as cell proliferation, migration, and survival .
Cellular Effects
This compound has been shown to influence various cellular processes. In glioblastoma cells, this compound enhances radiosensitivity by decreasing clonogenic survival, migration, and invasion . It also attenuates radiation-induced Akt phosphorylation, which is crucial for cell survival and proliferation . Additionally, this compound has been observed to reduce inflammation and enhance radiation sensitivity in glioblastoma multiforme (GBM) cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . By inhibiting ATX, this compound reduces LPA levels, thereby affecting various signaling pathways involved in cell proliferation, migration, and survival . This compound also influences gene expression by altering the expression of genes involved in inflammation, stress response, and epigenetic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a mouse model of myocardial infarction (MI), this compound treatment significantly altered gene expression patterns at different time points post-MI . This compound downregulated genes linked to exacerbated inflammatory responses as early as 6 hours post-MI and attenuated the reduction of genes important in myogenic differentiation at 7 days post-MI .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioblastoma models, a combination of this compound (10 mg/kg) with irradiation significantly delayed tumor growth compared to untreated mice . Higher doses of this compound have been associated with enhanced radiosensitivity and reduced tumor vascularity .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It inhibits autotaxin (ATX), which catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . This inhibition affects lipid metabolism and has been shown to reduce inflammation and tumor progression .
Transport and Distribution
This compound is transported and distributed within cells and tissues with a mean clearance of 31 mL/min/kg and a volume of distribution at steady state of 3.2 L/kg . Its oral bioavailability ranges from 43% to 83%, and plasma concentrations increase with escalating doses .
Subcellular Localization
This compound’s subcellular localization involves its interaction with autotaxin (ATX) in the extracellular environment, where it inhibits the production of lysophosphatidic acid (LPA) . This inhibition affects various cellular processes, including cell proliferation, migration, and survival .
Preparation Methods
PF-8380 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine, followed by the addition of 2-oxo-2,3-dihydrobenzo[d]oxazole . The reaction conditions include the use of solvents such as dimethyl sulfoxide and temperatures ranging from room temperature to 100°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PF-8380 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of this compound with modified functional groups .
Scientific Research Applications
In the field of oncology, it has been shown to enhance the radiosensitivity of glioblastoma cell lines, making it a promising candidate for combination therapy with radiation . In addition, PF-8380 has been investigated for its role in reducing post-ischemic myocardial inflammation through epigenetic gene modifications . Other research applications include its use in studying the autotaxin-lysophosphatidic acid signaling axis in various inflammatory conditions, such as multiple sclerosis and arthritis .
Comparison with Similar Compounds
PF-8380 is unique in its high specificity and potency as an autotaxin inhibitor . Similar compounds include HA155 and other small molecule non-lipid class-I autotaxin inhibitors . Compared to these compounds, this compound has shown superior efficacy in various preclinical models, making it a valuable tool for studying the role of autotaxin in disease .
Properties
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144035-53-9 | |
| Record name | PF-8380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-8380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















